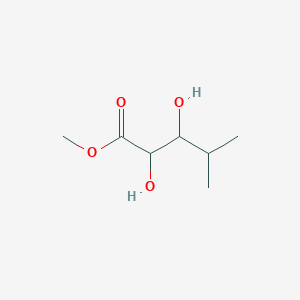
1-Ethyl-2-(thiophen-3-yl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2-(thiophen-3-yl)pyrrolidin-3-amine is a heterocyclic compound that contains a pyrrolidine ring substituted with an ethyl group and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-(thiophen-3-yl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the thiophene moiety. One common method involves the reaction of 3-thiophenylamine with ethyl bromide under basic conditions to form the ethyl-substituted thiophene derivative. This intermediate is then subjected to cyclization with a suitable reagent to form the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-2-(thiophen-3-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Halogenated or nitro-substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
1-Ethyl-2-(thiophen-3-yl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-2-(thiophen-3-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyl-3-(thiophen-2-yl)pyrrolidine: Similar structure but with different substitution pattern on the thiophene ring.
1-Methyl-2-(thiophen-3-yl)pyrrolidin-3-amine: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
1-Ethyl-2-(thiophen-3-yl)pyrrolidin-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Propiedades
Fórmula molecular |
C10H16N2S |
|---|---|
Peso molecular |
196.31 g/mol |
Nombre IUPAC |
1-ethyl-2-thiophen-3-ylpyrrolidin-3-amine |
InChI |
InChI=1S/C10H16N2S/c1-2-12-5-3-9(11)10(12)8-4-6-13-7-8/h4,6-7,9-10H,2-3,5,11H2,1H3 |
Clave InChI |
CWCSQHPWASKCJN-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC(C1C2=CSC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









aminehydrochloride](/img/structure/B15313028.png)



![Lithium(1+)4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylate](/img/structure/B15313055.png)
![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate](/img/structure/B15313071.png)

